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Compound of Interest

Compound Name: Butyl methanesulfonate

Cat. No.: B7819434 Get Quote

A definitive guide for researchers, scientists, and drug development professionals on the ¹H

and ¹³C NMR analysis of butyl methanesulfonate and its associated reaction components.

This guide provides a clear comparison of the NMR spectral data for the desired product

against potential unreacted starting materials and common byproducts, ensuring accurate

reaction monitoring and product characterization.

The synthesis of butyl methanesulfonate, a key intermediate in various pharmaceutical and

chemical processes, necessitates rigorous analytical techniques to confirm product purity and

identify any residual reactants or side products. Nuclear Magnetic Resonance (NMR)

spectroscopy is an indispensable tool for this purpose, offering detailed structural information.

This guide presents a comprehensive comparison of the ¹H and ¹³C NMR data for butyl
methanesulfonate, its precursors (n-butanol and methanesulfonyl chloride), and common salt

byproducts (triethylammonium chloride and pyridinium chloride), facilitating straightforward

interpretation of reaction mixture spectra.

Comparative NMR Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts (δ) in parts

per million (ppm) for butyl methanesulfonate and other relevant species. These values,

typically recorded in deuterated chloroform (CDCl₃), provide a clear basis for distinguishing the

product from starting materials and byproducts.
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Table 1: ¹H NMR Data Comparison

Compound
Name

Functional
Group

Chemical Shift
(δ, ppm)

Multiplicity Integration

Butyl

Methanesulfonat

e

CH₃-S 3.01 s 3H

O-CH₂- 4.24 t 2H

-CH₂-CH₂- 1.74 p 2H

-CH₂-CH₃ 1.45 h 2H

-CH₃ 0.96 t 3H

n-Butanol -OH Variable s (br) 1H

HO-CH₂- ~3.6 t 2H

-CH₂-CH₂- ~1.5 p 2H

-CH₂-CH₃ ~1.4 h 2H

-CH₃ ~0.9 t 3H

Methanesulfonyl

Chloride
CH₃-S ~3.4 s 3H

Triethylammoniu

m Chloride
N-CH₂- ~3.1 q 6H

-CH₃ ~1.4 t 9H

N-H Variable s (br) 1H

Pyridinium

Chloride
α-H ~8.8 d 2H

γ-H ~8.4 t 1H

β-H ~8.0 t 2H
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s = singlet, t = triplet, q = quartet, p = pentet, h = hextet, d = doublet, br = broad. J-coupling

constants are not included for simplicity but are critical for definitive assignments.

Table 2: ¹³C NMR Data Comparison

Compound Name Carbon Atom Chemical Shift (δ, ppm)

Butyl Methanesulfonate CH₃-S 37.3

O-CH₂- 70.0

-CH₂-CH₂- 31.1

-CH₂-CH₃ 18.7

-CH₃ 13.5

n-Butanol HO-CH₂- ~62.5

-CH₂-CH₂- ~35.0

-CH₂-CH₃ ~19.2

-CH₃ ~13.9

Methanesulfonyl Chloride CH₃-S ~45.0

Triethylammonium Chloride N-CH₂- ~46.0

-CH₃ ~8.5

Pyridinium Chloride α-C ~145

γ-C ~142

β-C ~128

Experimental Protocols
Synthesis of Butyl Methanesulfonate:

A common laboratory-scale synthesis involves the reaction of n-butanol with methanesulfonyl

chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the

hydrochloric acid byproduct.
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To a stirred solution of n-butanol (1.0 eq) in a suitable anhydrous solvent (e.g.,

dichloromethane) at 0 °C, add triethylamine (1.1 eq) or pyridine (1.1 eq).

Slowly add methanesulfonyl chloride (1.1 eq) to the reaction mixture while maintaining the

temperature at 0 °C.

Allow the reaction to stir at room temperature for a specified period, monitoring its progress

by thin-layer chromatography (TLC) or gas chromatography (GC).

Upon completion, the reaction mixture is typically washed with dilute acid, saturated sodium

bicarbonate solution, and brine.

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is

removed under reduced pressure to yield the crude butyl methanesulfonate.

Purification can be achieved by distillation or column chromatography.

NMR Sample Preparation and Analysis:

Accurate NMR analysis of the reaction mixture requires proper sample preparation to ensure

high-quality spectra.

Reaction Mixture Aliquot: Withdraw a small aliquot (approximately 0.1-0.5 mL) from the

reaction mixture.

Solvent Removal: If the reaction solvent is not deuterated, carefully remove it under a stream

of nitrogen or by using a rotary evaporator.

Dissolution in Deuterated Solvent: Dissolve the residue in a suitable deuterated solvent (e.g.,

CDCl₃, 0.5-0.7 mL).

Filtration: To remove any particulate matter that can degrade the spectral quality, filter the

solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR

tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. Standard acquisition

parameters are typically sufficient, though optimization may be required depending on the
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concentration of the species of interest.

Visualizing the Reaction Pathway
The following diagram illustrates the synthetic route to butyl methanesulfonate from n-butanol

and methanesulfonyl chloride, highlighting the role of the base.

n-Butanol

Methanesulfonyl Chloride

+
Butyl Methanesulfonate

Base (e.g., Triethylamine)

+

Salt Byproduct (e.g., Triethylammonium Chloride)

Click to download full resolution via product page

Caption: Synthesis of Butyl Methanesulfonate.

By utilizing the provided NMR data tables and experimental protocols, researchers can

confidently monitor the progress of the butyl methanesulfonate synthesis, identify the final

product, and assess its purity with a high degree of accuracy. This comparative approach is

fundamental for robust process development and quality control in both academic and

industrial settings.

To cite this document: BenchChem. [Unambiguous Characterization of Butyl
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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